REACTION_CXSMILES
|
FC1C=CC(CCN2CCC(N3C4C(=CC=C([Br:23])C=4)CC3)CC2)=CC=1.[CH3:26][N:27]([CH3:36])[C:28]1[CH:33]=[CH:32][C:31](C=O)=[CH:30][N:29]=1>>[Br:23][C:31]1[CH:32]=[CH:33][C:28]([N:27]([CH3:36])[CH3:26])=[N:29][CH:30]=1
|
Name
|
1-[1-(4-Fluorophenethyl)piperidin-4-yl]-6-bromoindoline
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CCN2CCC(CC2)N2CCC3=CC=C(C=C23)Br)C=C1
|
Name
|
|
Quantity
|
0.345 g
|
Type
|
reactant
|
Smiles
|
CN(C1=NC=C(C=C1)C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.376 g | |
YIELD: PERCENTYIELD | 65.3% | |
YIELD: CALCULATEDPERCENTYIELD | 150.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |